molecular formula C19H21NO3 B8148135 Benzyl 3-hydroxy-3-phenylpiperidine-1-carboxylate

Benzyl 3-hydroxy-3-phenylpiperidine-1-carboxylate

Cat. No.: B8148135
M. Wt: 311.4 g/mol
InChI Key: JVDDNKUHPWLJIZ-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxy-3-phenylpiperidine-1-carboxylate is a piperidine-derived compound featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position, a hydroxyl group, and a phenyl substituent at the 3-position of the piperidine ring. This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for alkaloid derivatives and protease inhibitors.

Properties

IUPAC Name

benzyl 3-hydroxy-3-phenylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-18(23-14-16-8-3-1-4-9-16)20-13-7-12-19(22,15-20)17-10-5-2-6-11-17/h1-6,8-11,22H,7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDDNKUHPWLJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-hydroxy-3-phenylpiperidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 3-hydroxy-3-phenylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 3-hydroxy-3-phenylpiperidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Organic Synthesis

Benzyl 3-hydroxy-3-phenylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable building block for developing new chemical entities.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly in designing new pharmaceutical agents. Research indicates that it may exhibit significant biological activity, particularly concerning its effects on the central nervous system. Its interactions with specific enzymes or receptors could modulate various biochemical pathways, which is crucial for drug development aimed at treating neurological disorders.

Biological Research

In biological studies, this compound is utilized to explore the effects of piperidine derivatives on biological systems. It has been involved in developing biochemical assays to understand better the pharmacological properties of related compounds.

Industrial Applications

In the industrial sector, this compound finds use in producing specialty chemicals and advanced materials. It is also involved in developing new catalysts and reagents for various chemical processes.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in different applications:

StudyFocusFindings
Study 1 Anticancer ActivityInvestigated derivatives of benzamide compounds derived from similar structures showed promising results against human lung cancer cell lines (A549) with significant antioxidant activity .
Study 2 Pharmacological InsightsExplored the binding interactions of piperidine derivatives with neurotransmitter receptors, indicating potential therapeutic effects for neurological conditions .
Study 3 Synthesis OptimizationDetailed methods for synthesizing this compound with high yields using optimized reaction conditions.

Mechanism of Action

The mechanism of action of Benzyl 3-hydroxy-3-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Benzyl 4-Aminopiperidine-1-carboxylate (CAS 120278-07-1)
  • Structure: Contains a 4-amino group instead of the 3-hydroxy-3-phenyl moiety.
  • Molecular Formula : C₁₃H₁₈N₂O₂.
  • Key Differences: The amino group enhances nucleophilicity, making it reactive in peptide coupling or alkylation reactions. However, its toxicological profile remains unstudied, necessitating caution in handling .
Benzyl (3S)-3-Hydroxy-3-methylpiperidine-1-carboxylate (CAS 2007919-21-1)
  • Structure : Features a 3-hydroxy-3-methyl group instead of the phenyl substituent.
  • Molecular Formula: C₁₄H₁₉NO₃.
  • Stereochemistry (3S) may influence chiral recognition in drug synthesis .
Benzyl 3-(Hydroxymethyl)piperidine-1-carboxylate (CAS 39945-51-2)
  • Structure : Substitutes the 3-hydroxy-3-phenyl group with a hydroxymethyl chain.
  • Similarity Score : 0.86 (vs. target compound).
  • Key Differences : The hydroxymethyl group increases hydrophilicity, which could enhance bioavailability in aqueous systems .

Heterocyclic Ring Variations

Benzyl 3-Hydroxypyrrolidine-1-carboxylate (CAS 95656-88-5)
  • Structure : Replaces the piperidine ring with a 5-membered pyrrolidine.
  • Molecular Formula: C₁₂H₁₅NO₃.

Functional Group Modifications

Benzyl 3-(2-Bromoacetyl)piperidine-1-carboxylate
  • Structure : Incorporates a bromoacetyl group at the 3-position.
  • Physicochemical Properties :
    • Hydrogen bond acceptors: 3.
    • Topological polar surface area (TPSA): 46.6 Ų.
  • Key Differences : The bromoacetyl group enables electrophilic substitution reactions, useful in cross-coupling or bioconjugation strategies .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents (Position 3) TPSA (Ų) Hazard Profile
Benzyl 3-hydroxy-3-phenylpiperidine-1-carboxylate* C₁₉H₁₉NO₃ (inferred) Hydroxy, phenyl ~70 (est.) Unknown; likely moderate reactivity
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ Amino 55.6 Unstudied toxicity
Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate C₁₄H₁₉NO₃ Hydroxy, methyl 46.2 No GHS hazards reported
Benzyl 3-hydroxypyrrolidine-1-carboxylate C₁₂H₁₅NO₃ Hydroxy 46.2 No known hazards

*Estimated properties based on structural analogs.

Biological Activity

Benzyl 3-hydroxy-3-phenylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a hydroxyl group and a carboxylate moiety. Its structural formula can be represented as follows:

C19H23NO3\text{C}_{19}\text{H}_{23}\text{N}\text{O}_3

The compound exhibits various chemical reactivity patterns, including oxidation, reduction, and nucleophilic substitution reactions, which can be leveraged for synthesizing derivatives with enhanced biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to modulate the activity of various receptors and enzymes, influencing signaling pathways that are critical for cellular function. The compound's mechanism involves:

  • Receptor Binding : It binds to neurotransmitter receptors, potentially affecting neurotransmission and neuroprotection.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular homeostasis.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study reported the compound's ability to induce apoptosis in HT-29 colon carcinoma cells at concentrations as low as 150 nM. The mechanism involved disrupting the cell cycle at the G0/G1 phase and reducing the expression of cyclins and cyclin-dependent kinases .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro studies have shown minimum inhibitory concentration (MIC) values ranging from 8 to 16 µg/mL against Mycobacterium smegmatis, indicating its potential as an antimicrobial agent .

Neuroprotective Effects

This compound's interaction with voltage-gated calcium channels suggests a neuroprotective role. It has been observed to inhibit calcium influx in neuronal cell lines, which may help in preventing excitotoxicity associated with neurodegenerative diseases .

Study 1: Cytotoxicity in Cancer Cells

In a controlled experiment, this compound was tested on multiple cancer cell lines including L1210 murine leukemia cells. The results indicated a dose-dependent reduction in cell viability, supporting its potential as a therapeutic agent for cancer treatment.

Cell LineIC50 (nM)Observations
HT-29150Induced G0/G1 phase arrest
L1210VariesDose-dependent cytotoxicity

Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial properties of the compound against various bacterial strains. The results showed significant inhibition of growth in both gram-negative and gram-positive bacteria.

Bacterial StrainMIC (µg/mL)Activity Level
E. coli16Moderate activity
M. smegmatis8Strong activity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzyl 3-hydroxy-3-phenylpiperidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or esterification. For analogs like benzyl piperidine carboxylates, protecting groups (e.g., tert-butoxycarbonyl, ) are often used to stabilize reactive intermediates. Optimization may include adjusting solvent polarity (e.g., ethanol or THF), temperature control (reflux vs. room temperature), and catalytic systems (acid/base or metal catalysts). Monitoring via TLC or HPLC () ensures intermediate purity.
  • Key Considerations : Steric hindrance from the 3-hydroxy and 3-phenyl groups may require prolonged reaction times or elevated temperatures. Refer to safety protocols for handling reactive intermediates ( ).

Q. How should researchers handle and store this compound to ensure laboratory safety?

  • Safety Protocols :

  • Handling : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid inhalation/ingestion; work in a fume hood ( ).
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation ( ).
  • Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste ( ).
    • Toxicology Note : Limited toxicological data exist; assume acute toxicity and prioritize containment ( ).

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Primary Methods :

  • NMR : ¹H/¹³C NMR identifies substituent positions on the piperidine ring (e.g., coupling constants for hydroxy group conformation) ( ).
  • IR Spectroscopy : Confirms ester (C=O ~1700 cm⁻¹) and hydroxyl (O–H ~3200–3500 cm⁻¹) functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., : exact mass 584.3197 g/mol).

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be utilized to determine the absolute configuration of this compound?

  • Workflow :

Crystallization : Grow single crystals via vapor diffusion (e.g., ethanol/water mixtures).

Data Collection : Use a diffractometer (Mo/Kα radiation) to collect intensity data.

Structure Solution : Employ SHELXD ( ) for phase determination via direct methods.

Refinement : SHELXL refines atomic coordinates and thermal parameters; ORTEP-3 ( ) visualizes thermal ellipsoids.

  • Challenges : Disordered solvent molecules or twinning may require advanced refinement strategies ( ).

Q. What computational strategies are recommended to analyze the conformational flexibility of the piperidine ring in this compound?

  • Approaches :

  • Molecular Dynamics (MD) : Simulate ring puckering (chair vs. boat conformers) in explicit solvent (e.g., water, DMSO).
  • Density Functional Theory (DFT) : Calculate energy barriers for ring inversion (B3LYP/6-31G* basis set).
  • Docking Studies : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina.
    • Validation : Compare computational results with experimental NMR coupling constants ( ).

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound derivatives?

  • Troubleshooting Steps :

Re-examine Assignments : Verify NMR peak assignments using 2D techniques (COSY, HSQC).

Solvent Effects : Simulate NMR shifts in explicit solvent models (e.g., PCM in Gaussian).

Dynamic Effects : Account for conformational averaging in NMR predictions (e.g., using DP4+ analysis).

  • Case Study : For analogs like Benzyl 4-oxo-2-propylpiperidine-1-carboxylate ( ), discrepancies may arise from unaccounted stereochemistry or hydrogen bonding.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.